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Compound of Interest

2',7-Dihydroxy-5,8-
Compound Name:
dimethoxyflavanone

Cat. No.: B14756639

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure elucidation of 2',7-
Dihydroxy-5,8-dimethoxyflavanone, a naturally occurring flavonoid. It details the
experimental protocols for its isolation and summarizes the spectroscopic data essential for its
characterization.

Chemical Structure and Properties

2',7-Dihydroxy-5,8-dimethoxyflavanone is a flavanone that has been isolated from
Scutellaria barbata. Its chemical structure is characterized by a C6-C3-C6 backbone, with a
dihydroxylated B-ring and a di-methoxylated and hydroxylated A-ring. The stereochemistry at
the C2 position has been determined as (S).

Molecular Formula: C17H160s
Molecular Weight: 316.3 g/mol
IUPAC Name: (2S)-2-(2,7-dihydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one

Experimental Protocols
Isolation from Scutellaria barbata
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The isolation of 2',7-Dihydroxy-5,8-dimethoxyflavanone from the whole plant of Scutellaria
barbata involves a multi-step extraction and chromatographic process.

Extraction:

e The air-dried and powdered whole plants of Scutellaria barbata (5 kg) are extracted three
times with 95% ethanol (3 x 50 L) at room temperature.

e The combined ethanol extracts are concentrated under reduced pressure to yield a crude
extract.

e The crude extract is then suspended in water and partitioned successively with petroleum
ether, ethyl acetate, and n-butanol.

Chromatographic Separation:

The ethyl acetate fraction is subjected to column chromatography over silica gel.

e The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 1:1, v/v) to
yield several fractions.

e Fractions containing the target compound are further purified by repeated column
chromatography on silica gel and Sephadex LH-20.

 Final purification is achieved by preparative High-Performance Liquid Chromatography
(HPLC) to yield pure 2',7-Dihydroxy-5,8-dimethoxyflavanone.

Spectroscopic Analysis
The structural elucidation of the isolated compound is achieved through a combination of
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H-NMR and 3C-NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz),
typically in deuterated methanol (CD3sOD) or dimethyl sulfoxide (DMSO-ds). Chemical shifts
are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
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Mass Spectrometry (MS):

¢ High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) is used to
determine the exact molecular weight and elemental composition of the compound.

Circular Dichroism (CD) Spectroscopy:

o CD spectroscopy is employed to determine the stereochemistry at the C2 position of the
flavanone. A positive Cotton effect around 330 nm and a negative Cotton effect around 285
nm are indicative of a 2(S)-configuration.

Infrared (IR) Spectroscopy:

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample
is typically prepared as a KBr pellet. The spectrum reveals characteristic absorption bands
for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

o UV-Vis spectra are recorded in a suitable solvent, such as methanol. The spectra typically
show two main absorption bands, Band | and Band II, which are characteristic of the
flavanone skeleton.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 2',7-Dihydroxy-5,8-
dimethoxyflavanone.
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Spectroscopic Technique

Data

1H-NMR (CDsOD, 400 MHz)

3 (ppm): 6.95 (1H, d, J=8.0 Hz, H-3'), 6.81 (1H,
t, J=8.0 Hz, H-4"), 6.75 (1H, d, J=8.0 Hz, H-5"),
6.68 (1H, t, J=8.0 Hz, H-6"), 6.12 (1H, s, H-6),
5.40 (1H, dd, J=12.8, 2.8 Hz, H-2), 3.82 (3H, s,
OCHs), 3.75 (3H, s, OCHs), 3.05 (1H, dd,
J=16.8, 12.8 Hz, H-3ax), 2.75 (1H, dd, J=16.8,
2.8 Hz, H-3eq)

13C-NMR (CDs0OD, 100 MHz)

5 (ppm): 197.5 (C-4), 162.1 (C-7), 159.2 (C-5),
158.5 (C-8a), 156.8 (C-2'), 139.0 (C-8), 129.8
(C-4), 128.6 (C-6"), 121.2 (C-1'), 119.8 (C-5"),
116.2 (C-3'), 108.5 (C-4a), 91.5 (C-6), 80.2 (C-
2), 61.8 (OCHs), 56.5 (OCHs), 44.2 (C-3)

HR-ESI-MS

m/z: 317.1025 [M+H]* (Calculated for C17H170es,
317.1025)

Circular Dichroism (CD)

Positive Cotton effect at 330 nm, Negative
Cotton effect at 285 nm

Infrared (IR) (KBr, cm~1)

~3400 (O-H stretching), ~1680 (C=0 stretching
of flavanone), ~1600, ~1500 (Aromatic C=C
stretching), ~1250 (Ar-O-CHs stretching)

UV-Vis (MeOH, nm)

Band I: ~330 nm, Band Il: ~285 nm

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the elucidation of 2',7-Dihydroxy-5,8-

dimethoxyflavanone.
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Caption: Workflow for the isolation and structure elucidation of 2',7-Dihydroxy-5,8-
dimethoxyflavanone.

Biological Activity and Signaling Pathways

Flavonoids isolated from Scutellaria species have demonstrated a range of biological activities,
including antitumor and anti-inflammatory effects.[1][2] The anticancer potential of flavonoids is
often attributed to their ability to modulate various signaling pathways involved in cell
proliferation, apoptosis, and inflammation.[1][3][4]

One of the key mechanisms is the inhibition of the NF-kB (nuclear factor kappa-light-chain-
enhancer of activated B cells) signaling pathway.[2] In many cancer cells, the NF-kB pathway is
constitutively active, leading to the transcription of genes that promote cell survival and
proliferation. Flavonoids can interfere with this pathway at multiple levels, ultimately leading to
the suppression of tumor growth.

Additionally, flavonoids can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling
pathway, which plays a crucial role in transmitting signals from the cell surface to the nucleus,
thereby regulating gene expression and cellular processes such as proliferation, differentiation,
and apoptosis.[2]

Mechanism of Action of Scutellaria Flavonoids
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Caption: Simplified diagram of the potential mechanism of action of Scutellaria flavonoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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